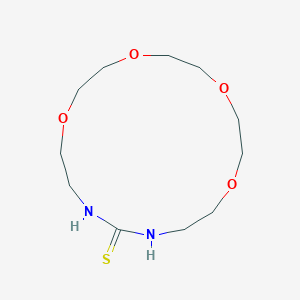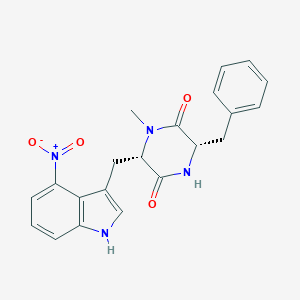![molecular formula C24H18N2 B188300 2,3-bis[(E)-2-phenylethenyl]quinoxaline CAS No. 6620-59-3](/img/structure/B188300.png)
2,3-bis[(E)-2-phenylethenyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis[(E)-2-phenylethenyl]quinoxaline, also known as BPEQ, is a synthetic compound that has been the subject of much scientific research due to its potential applications in various fields. BPEQ is a member of the quinoxaline family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2,3-bis[(E)-2-phenylethenyl]quinoxaline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2,3-bis[(E)-2-phenylethenyl]quinoxaline has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemische Und Physiologische Effekte
2,3-bis[(E)-2-phenylethenyl]quinoxaline has been shown to have a number of biochemical and physiological effects in cells and tissues. These include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. 2,3-bis[(E)-2-phenylethenyl]quinoxaline has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-bis[(E)-2-phenylethenyl]quinoxaline in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental systems.
Zukünftige Richtungen
There are a number of future directions for research on 2,3-bis[(E)-2-phenylethenyl]quinoxaline. One area of research could focus on the development of new synthetic methods for 2,3-bis[(E)-2-phenylethenyl]quinoxaline that are more efficient and environmentally friendly. Other research could explore the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a fluorescent probe for the detection of other analytes, such as biomolecules and pathogens. Additionally, further research could investigate the potential use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as an anti-cancer agent, as well as its effects on other diseases and conditions.
Synthesemethoden
2,3-bis[(E)-2-phenylethenyl]quinoxaline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Suzuki-Miyaura coupling reaction, and the Friedel-Crafts acylation reaction. One of the most common methods for synthesizing 2,3-bis[(E)-2-phenylethenyl]quinoxaline is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2,3-bis[(E)-2-phenylethenyl]quinoxaline has been the subject of much scientific research due to its potential applications in various fields. One area of research has focused on the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a fluorescent probe for the detection of metal ions. Other research has explored the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a photosensitizer for photodynamic therapy, as well as its potential as an anti-cancer agent.
Eigenschaften
CAS-Nummer |
6620-59-3 |
|---|---|
Produktname |
2,3-bis[(E)-2-phenylethenyl]quinoxaline |
Molekularformel |
C24H18N2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2,3-bis[(E)-2-phenylethenyl]quinoxaline |
InChI |
InChI=1S/C24H18N2/c1-3-9-19(10-4-1)15-17-23-24(18-16-20-11-5-2-6-12-20)26-22-14-8-7-13-21(22)25-23/h1-18H/b17-15+,18-16+ |
InChI-Schlüssel |
FCJOKCQAZDQZFF-YTEMWHBBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
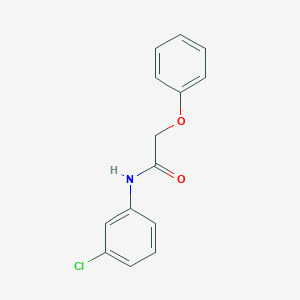
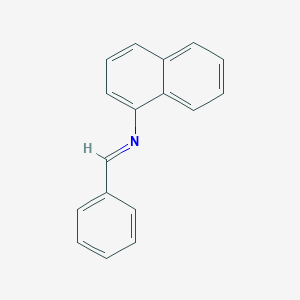
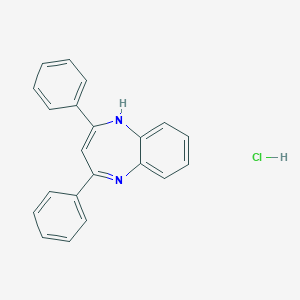
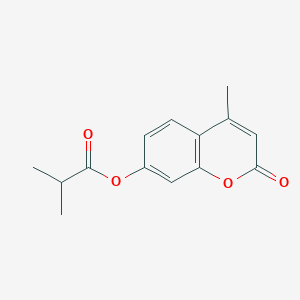
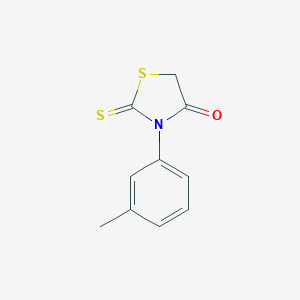
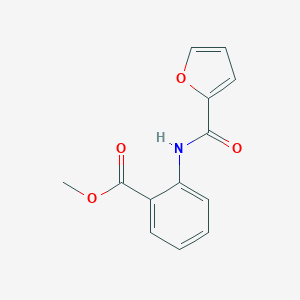
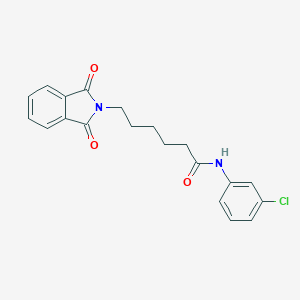
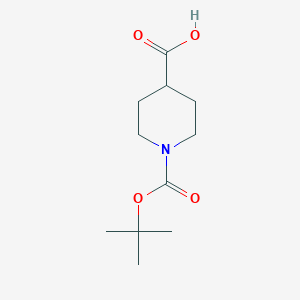
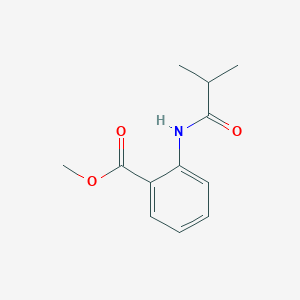
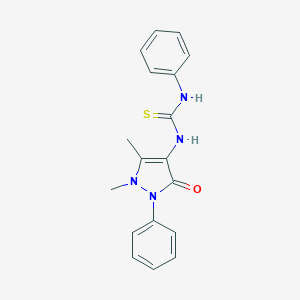
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
